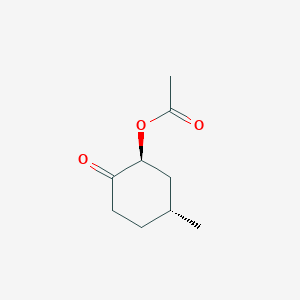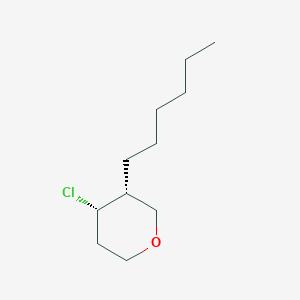
(3R,4S)-4-Chloro-3-hexyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Chloro-3-hexyloxane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a chlorine atom attached to the fourth carbon of a hexyloxane ring, with specific (3R,4S) stereochemistry, making it an intriguing subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Chloro-3-hexyloxane typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the halohydrin formation followed by intramolecular nucleophilic substitution. For example, starting from a suitable alkene, the compound can be synthesized via epoxidation followed by ring-opening with hydrochloric acid under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain precise control over reaction conditions. The use of chiral catalysts or auxiliaries is crucial to ensure high enantiomeric purity, which is essential for the compound’s applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Chloro-3-hexyloxane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while oxidation with mCPBA forms an epoxide.
Scientific Research Applications
(3R,4S)-4-Chloro-3-hexyloxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (3R,4S)-4-Chloro-3-hexyloxane exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-Chloro-3-methylcyclohexene
- (3R,4S)-4-Chloro-3-methoxycyclohexane
Uniqueness
(3R,4S)-4-Chloro-3-hexyloxane is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Conclusion
This compound is a compound of significant interest in various fields of scientific research and industry. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in these areas.
Properties
CAS No. |
61639-03-0 |
|---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
(3R,4S)-4-chloro-3-hexyloxane |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11+/m1/s1 |
InChI Key |
ILPIHWCXPSMXMX-MNOVXSKESA-N |
Isomeric SMILES |
CCCCCC[C@@H]1COCC[C@@H]1Cl |
Canonical SMILES |
CCCCCCC1COCCC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



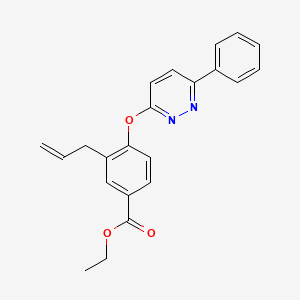
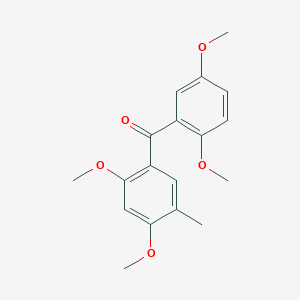

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
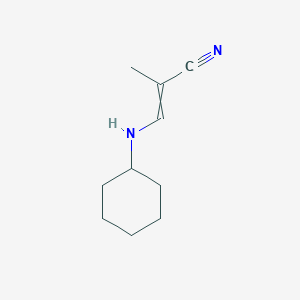


![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
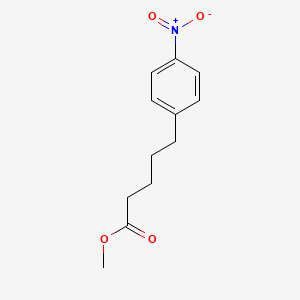
![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)
